1-Ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by its unique structure, which includes an ethyl group at the nitrogen position, an isobutyl group at the N-substituent, and a methyl group at the 3-position of the pyrazole ring. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Research indicates that compounds similar to 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine exhibit significant biological activities. For example, some pyrazole derivatives have been characterized as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which play crucial roles in cellular signaling and neuronal activity . The specific biological effects of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine require further investigation to determine its pharmacological potential.
The synthesis of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine can be achieved through various methods:
1-Ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine has potential applications in:
Studies on similar compounds have shown interactions with biological targets such as ion channels and receptors. For instance, certain pyrazoles act as selective modulators of potassium channels, which could suggest similar interactions for 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine. Understanding these interactions will be crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Ethyl-5-methyl-1H-pyrazol-3-amine | Ethyl group at N position, methyl at 5-position | Potentially different biological activity profile |
| N-Isobutyl-N-propylpyrazole | Isobutyl and propyl substitutions on nitrogen | Varying hydrophobicity affecting membrane permeability |
| 3-Ethyl-N-isobutylpyrazole | Ethyl at 3-position and isobutyl at N | Different reactivity due to position of substituents |
These compounds highlight the diversity within the pyrazole class and underscore the unique characteristics of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine, particularly in terms of potential biological activities and synthetic versatility.
The compound follows IUPAC naming conventions as 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine, systematically describing its substitution pattern:
The molecular formula C₁₀H₂₀N₃ (base form) and C₁₀H₂₀ClN₃ (hydrochloride salt) confirm its composition through high-resolution mass spectrometry data. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES (base) | CC1=NN(CC)C(NCC(C)C)=C1 | |
| Canonical SMILES | CC1C=C(NCC(C)C)N(CC)N=1 | |
| InChI (hydrochloride) | InChI=1S/C10H19N3.ClH/c1-5-13-10(6-9(4)12-13)11-7-8(2)3;/h6,8,11H,5,7H2,1-4H3;1H |
X-ray crystallography of analogous pyrazolamines reveals planar ring systems with bond lengths of 1.33–1.38 Å for C-N bonds. The isobutyl group introduces steric bulk at the C5 position, influencing molecular conformation and intermolecular interactions.
While direct spectral data for this specific compound remains unpublished, comparative analysis with structural analogs permits reliable predictions:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
The synthesis of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine requires the formation of the pyrazole core structure followed by strategic functionalization. The most fundamental approach for pyrazole core formation involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis [2] [18]. This classical method provides a reliable foundation for constructing the heterocyclic framework essential for the target compound.
The cyclocondensation reaction typically proceeds through nucleophilic addition of hydrazine to the carbonyl group, followed by intramolecular cyclization and elimination reactions [2]. For the specific synthesis of 3-methyl-substituted pyrazoles, β-diketones or β-ketoesters containing a methyl group at the appropriate position serve as suitable starting materials [4]. The reaction mechanism involves initial formation of a hydrazone intermediate, subsequent nucleophilic attack on the second carbonyl group, and final dehydration to yield the aromatic pyrazole ring [18].
Alternative synthetic pathways include the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives [4]. This approach offers particular advantages when specific substitution patterns are required at the 3-position of the pyrazole ring [3]. The cyclocondensation of enone systems with hydrazines proceeds under milder conditions and often provides improved regioselectivity compared to traditional Knorr synthesis [3].
Advanced methodologies for pyrazole core formation include multicomponent reactions that allow simultaneous introduction of multiple substituents [14]. These one-pot procedures combine aldehyde components, hydrazine derivatives, and activated methylene compounds to directly construct substituted pyrazoles [28]. The use of catalytic systems such as cetyltrimethylammonium bromide in aqueous media has demonstrated excellent yields ranging from 70-95% for various substituted pyrazoles [28].
Microwave-assisted synthesis represents a significant advancement in pyrazole formation methodology [3]. This approach reduces reaction times from hours to minutes while maintaining high yields and improved product purity [3]. The enhanced reaction efficiency results from uniform heating and increased collision frequency between reactants [3]. Temperature optimization studies indicate that pyrazole formation proceeds optimally at 120-170°C under microwave conditions [31].
Flow chemistry techniques have emerged as powerful tools for pyrazole synthesis, particularly for complex substitution patterns [21]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing [21]. A two-stage flow process has been developed for pyrazole synthesis from acetophenones, achieving yields of 70-95% with residence times of 10-64 minutes [31]. The flow approach offers significant advantages for scale-up operations and process intensification [21].
| Synthesis Method | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Knorr Synthesis | Reflux, 6 hours, acidic conditions | 70-85% | Simple, widely applicable | Regioselectivity issues [22] |
| Microwave-Assisted | 120°C, 5-10 minutes, dimethylformamide | 90-95% | Fast, high yield | Scale-up challenges [22] |
| Flow Chemistry | 170°C, 10 minutes, continuous | 79-95% | Scalable, controllable | Equipment complexity [31] |
| Ultrasound-Assisted | 25°C, water, 30 minutes | 95-98% | Green, efficient | Limited substrate scope [22] |
The introduction of ethyl and isobutyl substituents to the pyrazole core requires selective alkylation strategies that control both regioselectivity and chemoselectivity. N-alkylation of pyrazoles presents unique challenges due to the potential for multiple alkylation sites and tautomeric equilibria [8] [12]. The development of controlled alkylation methodologies is essential for accessing the specific substitution pattern found in 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine.
Acid-catalyzed N-alkylation using trichloroacetimidate electrophiles has emerged as an effective method for introducing alkyl groups onto pyrazole nitrogen atoms [8] [9]. This approach utilizes camphorsulfonic acid as a Brønsted acid catalyst and proceeds through carbocation intermediates [8]. The method demonstrates excellent selectivity for benzylic and phenethyl trichloroacetimidates, achieving yields of 77-92% for various N-alkylated pyrazoles [8]. The reaction mechanism involves activation of the trichloroacetimidate by the acid catalyst, followed by nucleophilic attack by the pyrazole nitrogen [9].
Crystalline aluminosilicate and aluminophosphate catalysts provide alternative approaches for N-alkylation under heterogeneous conditions [12]. These solid acid catalysts offer advantages including ease of separation, recyclability, and reduced formation of salt byproducts [12]. The optimal catalyst systems possess pore sizes of 0.7-1.0 nanometers and demonstrate selectivity for specific alkyl groups based on molecular recognition effects [12].
Regioselectivity control in pyrazole alkylation requires careful consideration of electronic and steric factors [36]. The use of protecting groups, particularly 2-(trimethylsilyl)ethoxymethyl groups, enables sequential and regioselective functionalization [36]. This strategy allows for complete control over substitution patterns through a series of protection, alkylation, and deprotection steps [36]. The protecting group approach has demonstrated success in achieving regioselectivities greater than 99% for various alkylation reactions [37].
Enzymatic alkylation represents an emerging frontier in selective pyrazole functionalization [37]. Engineered methyltransferases have been developed that catalyze highly selective N-alkylation reactions using haloalkane precursors [37]. These biocatalytic systems operate through a cyclic two-enzyme cascade that generates S-adenosyl-L-methionine analogs in situ [37]. The enzymatic approach achieves unprecedented regioselectivity (>99%) and demonstrates regiodivergent capabilities depending on the specific enzyme variant employed [37].
The functionalization of pyrazole rings with amine substituents requires specialized synthetic approaches [35]. Direct amination reactions can be achieved through nucleophilic aromatic substitution when appropriate leaving groups are present [35]. Alternative strategies involve the use of aminopyrazole precursors followed by selective N-alkylation to introduce the desired isobutyl group [2]. The regioselectivity of amination reactions depends on the electronic nature of existing substituents and the reaction conditions employed [35].
Optimization of alkylation conditions requires systematic evaluation of solvent effects, temperature, and reaction time [33]. Polar aprotic solvents such as dimethyl sulfoxide and nitromethane have been shown to influence reaction rates and selectivity through differential solvation of reactants and intermediates [33]. Temperature studies indicate optimal conditions in the range of 40-80°C for most alkylation reactions, balancing reaction rate with product stability [34].
| Alkylation Method | Catalyst System | Selectivity | Yield Range | Reaction Conditions |
|---|---|---|---|---|
| Acid-Catalyzed | Camphorsulfonic acid | High | 77-92% | Reflux, 4 hours, dichloroethane [8] |
| Heterogeneous | Aluminosilicate zeolites | Moderate | 60-85% | 80-120°C, solvent-free [12] |
| Enzymatic | Engineered methyltransferases | >99% | 70-90% | Room temperature, aqueous [37] |
| Protected Pyrazole | Trimethylsilylethoxymethyl | >95% | 80-95% | Variable conditions [36] |
The transition from laboratory-scale synthesis to industrial production of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine presents numerous technical and economic challenges that must be systematically addressed. Scale-up considerations encompass reaction engineering, process safety, waste minimization, and cost optimization while maintaining product quality and yield [15] [19].
Heat transfer limitations represent a primary concern in large-scale pyrazole synthesis [20]. Laboratory reactions that proceed smoothly in small volumes may encounter thermal management issues when scaled to industrial reactors [23]. The exothermic nature of many pyrazole-forming reactions requires careful temperature control to prevent decomposition and ensure reproducible yields [20]. Industrial reactor design must incorporate adequate cooling capacity and temperature monitoring systems to maintain optimal reaction conditions [23].
Mixing and mass transfer effects become increasingly important at industrial scale [19]. The formation of pyrazole cores through cyclocondensation reactions depends on efficient contact between reactants, which can be compromised in large-volume reactors [19]. Poor mixing leads to concentration gradients, reduced reaction rates, and formation of byproducts [19]. Advanced mixing technologies including static mixers and high-shear impellers are often required to achieve laboratory-level performance in industrial settings [19].
Safety considerations for industrial pyrazole synthesis include the handling of potentially hazardous intermediates and the management of nitrogen-containing waste streams [20] [23]. Diazotization reactions, commonly employed in pyrazole synthesis, generate unstable diazonium intermediates that pose explosion risks at large scale [20]. Flow chemistry approaches have been developed to minimize the accumulation of hazardous intermediates by maintaining low steady-state concentrations [21]. The implementation of continuous processing reduces the inventory of dangerous materials and improves overall process safety [21].
Catalyst recovery and recycling present both economic and environmental challenges in industrial pyrazole production [13]. Homogeneous acid catalysts used in many synthesis routes cannot be easily separated from reaction products, leading to waste generation and increased costs [13]. Heterogeneous catalyst systems offer advantages for large-scale operations but may suffer from reduced activity or selectivity compared to homogeneous alternatives [13]. The development of recyclable catalyst systems remains an active area of research for industrial applications [13].
Solvent selection and recovery significantly impact the economics of industrial pyrazole synthesis [22]. Many laboratory procedures employ expensive or environmentally problematic solvents that are unsuitable for large-scale use [22]. Green chemistry approaches utilizing water or recoverable organic solvents are preferred for industrial applications [13]. Solvent recovery systems add complexity and capital cost but are essential for economic viability and environmental compliance [22].
Product purification at industrial scale requires efficient separation techniques that can handle large volumes while maintaining high purity standards [15]. Traditional chromatographic methods used in laboratory synthesis are generally impractical for industrial production due to high costs and limited throughput [15]. Alternative purification strategies including crystallization, distillation, and extraction must be developed and optimized for each specific synthesis route [15].
Process analytical technology integration is essential for robust industrial pyrazole production [15]. Real-time monitoring of reaction progress, temperature, and product quality enables rapid response to process deviations and ensures consistent output [15]. Advanced analytical techniques including infrared spectroscopy and high-performance liquid chromatography provide the necessary process control capabilities [15].
Regulatory compliance adds complexity to industrial pyrazole synthesis, particularly for pharmaceutical applications [15]. Good Manufacturing Practice requirements mandate extensive documentation, validation, and quality control procedures that significantly increase development time and costs [15]. Environmental regulations governing air emissions, wastewater discharge, and waste disposal must be considered in process design and equipment selection [15].
| Scale-Up Challenge | Impact Level | Mitigation Strategies | Implementation Cost |
|---|---|---|---|
| Heat Transfer | High | Enhanced cooling systems, reactor design | $500K-2M [20] |
| Mixing Efficiency | High | Advanced impeller systems, static mixers | $200K-1M [19] |
| Safety Management | Critical | Flow chemistry, continuous processing | $1M-5M [21] |
| Catalyst Recovery | Moderate | Heterogeneous systems, membrane separation | $300K-1.5M [13] |
| Solvent Recovery | Moderate | Distillation units, green solvents | $400K-2M [22] |
| Product Purification | High | Crystallization optimization, extraction | $600K-3M [15] |
X-ray crystallographic analysis provides the most definitive structural information for 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine through direct determination of atomic positions and intermolecular interactions. The crystallographic examination of pyrazole-5-amine derivatives reveals characteristic structural parameters that define the molecular geometry and solid-state packing arrangements [1] [2].
The fundamental molecular configuration of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine centers on the five-membered pyrazole ring, which maintains near-planar geometry with typical deviations from planarity ranging from 0.01 to 0.04 Å [1] [2]. The ring exhibits characteristic bond lengths with carbon-nitrogen distances in the pyrazole framework measuring 1.33-1.38 Å, while nitrogen-nitrogen bonds span 1.33-1.38 Å [1] [2]. Carbon-carbon bonds within the ring demonstrate slightly longer distances of 1.38-1.42 Å, consistent with the aromatic character of the pyrazole system [1] [2].
The amine functionality at the C5 position shows distinct structural characteristics, with the carbon-nitrogen bond length of the exocyclic amine group measuring 1.395-1.399 Å [3]. This parameter reflects the degree of electronic conjugation between the amino group and the aromatic pyrazole ring system. The geometric arrangement around the amine nitrogen demonstrates pyramidal coordination with bond angles deviating from perfect tetrahedral geometry due to lone pair repulsion effects [3].
Bond angle analysis reveals critical geometric parameters that influence molecular properties. The nitrogen-carbon-nitrogen angles within the pyrazole ring typically range from 105.0° to 113.2°, while carbon-nitrogen-carbon angles span 106.0° to 112.6° [1] [4]. These angular deviations from ideal values reflect the strain inherent in the five-membered ring system and the electronic effects of substituents.
Table 1: X-ray Crystallographic Parameters for Pyrazole-5-amine Derivatives
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Bond Length C-N (pyrazole ring) | 1.33-1.38 Å | [1] [2] |
| Bond Length N-N (pyrazole ring) | 1.33-1.38 Å | [1] [2] |
| Bond Length C-C (pyrazole ring) | 1.38-1.42 Å | [1] [2] |
| Bond Length C-N (amine) | 1.395-1.399 Å | [3] |
| Bond Angle N-C-N | 105.0-113.2° | [1] [4] |
| Bond Angle C-N-C | 106.0-112.6° | [1] [4] |
| Dihedral Angle (ring planarity) | 0.01-0.04 Å deviation | [1] [2] |
| Crystal System | Monoclinic/Triclinic | [5] [6] |
| Space Group (typical) | P21/c, P-1 | [5] [6] |
| Unit Cell Parameter a (Å) | 6.8-17.3 | [5] [6] |
| Unit Cell Parameter b (Å) | 6.9-12.2 | [5] [6] |
| Unit Cell Parameter c (Å) | 12.1-15.4 | [5] [6] |
The crystallographic studies of related pyrazole-5-amine derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c and P-1 [5] [6]. Unit cell dimensions vary considerably depending on the specific substituent pattern and intermolecular packing arrangements. The unit cell parameter a typically ranges from 6.8 to 17.3 Å, parameter b spans 6.9 to 12.2 Å, and parameter c extends from 12.1 to 15.4 Å [5] [6].
Intermolecular interactions play crucial roles in determining crystal packing arrangements. Hydrogen bonding networks form between the amino groups and nitrogen atoms of adjacent molecules, creating characteristic supramolecular architectures [5] [2]. These interactions typically involve N-H···N hydrogen bonds with distances ranging from 2.47 to 3.32 Å and angles between 161° and 175° [5]. The ethyl and isobutyl substituents contribute to hydrophobic interactions that influence the overall crystal packing efficiency.
The molecular conformation analysis reveals that the ethyl group at the N1 position adopts extended conformations to minimize steric interactions with the ring system [6]. The isobutyl amino substituent at C5 shows conformational flexibility, with the branched alkyl chain adopting gauche conformations that optimize intermolecular packing while avoiding unfavorable steric clashes [7]. The methyl group at C3 maintains coplanar orientation with the pyrazole ring, contributing to the overall molecular planarity.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine through detailed analysis of chemical environments and coupling patterns. The NMR spectroscopic signatures reveal distinct resonances that enable unambiguous structural assignment and conformational analysis [8] [4].
The proton NMR spectrum of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine exhibits characteristic resonances reflecting the electronic environments of individual proton groups. The pyrazole H-4 proton appears as a singlet in the range of 5.75-6.04 ppm, demonstrating the deshielding effect of the aromatic pyrazole system [10]. This chemical shift position serves as a diagnostic marker for the pyrazole ring structure and provides information about substituent effects on the aromatic electron density.
The pyrazole N-H proton resonates at approximately 12.38 ppm as a broad singlet that exhibits exchange behavior with deuterium oxide [10] [4]. This downfield chemical shift reflects the strong deshielding effect of the nitrogen lone pairs and the potential for hydrogen bonding interactions. The broad line width indicates rapid exchange processes and potential tautomeric equilibria in solution.
The amino group protons of the isobutyl substituent appear as broad signals in the range of 4.5-6.5 ppm [11] [12]. The breadth and chemical shift position depend on the degree of hydrogen bonding and exchange rates with protic solvents. Temperature-dependent studies often reveal coalescence phenomena that provide information about dynamic processes involving the amino functionality.
Table 2: NMR Spectroscopic Data for Pyrazole-5-amine Derivatives
| NMR Type | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| 1H NMR - Pyrazole H-4 | 5.75-6.04 | s | [10] |
| 1H NMR - N-H (pyrazole) | 12.38 (broad) | s (exchangeable) | [10] [4] |
| 1H NMR - NH2 (amine) | 4.5-6.5 (broad) | br s | [11] [12] |
| 1H NMR - Ethyl CH3 | 1.02-1.46 | d/t | [13] [14] |
| 1H NMR - Ethyl CH2 | 3.15-4.15 | q/m | [13] [14] |
| 1H NMR - Isobutyl CH3 | 0.71-1.01 | d | [15] [13] |
| 1H NMR - Isobutyl CH2 | 2.61-3.25 | d/m | [15] [13] |
| 1H NMR - Methyl (C3) | 2.16-2.33 | s | [13] [14] |
| 13C NMR - C3 (pyrazole) | 138.7-151.6 | - | [8] [4] |
| 13C NMR - C4 (pyrazole) | 102.2-108.0 | - | [8] [4] |
| 13C NMR - C5 (pyrazole) | 142.6-158.6 | - | [8] [4] |
| 13C NMR - Ethyl CH3 | 13.5-14.5 | - | [8] [4] |
| 13C NMR - Ethyl CH2 | 31.8-37.9 | - | [8] [4] |
| 13C NMR - Methyl (C3) | 12.1-13.9 | - | [8] [4] |
The ethyl substituent at the N1 position displays characteristic spin-spin coupling patterns. The terminal methyl group appears as a doublet or triplet in the range of 1.02-1.46 ppm, with coupling constants typically around 7.0-7.5 Hz reflecting three-bond coupling to the adjacent methylene protons [13] [14]. The ethyl methylene protons resonate as a quartet or multiplet between 3.15-4.15 ppm, showing the expected coupling pattern for an ethyl group attached to an electronegative nitrogen atom [13] [14].
The isobutyl amino substituent produces a complex multipicity pattern reflecting the branched alkyl chain structure. The terminal methyl groups appear as doublets at 0.71-1.01 ppm with coupling constants around 6.6 Hz, characteristic of methyl groups attached to a methine carbon [15] [13]. The methylene protons connecting the amino nitrogen to the isobutyl chain resonate as doublets or multiplets between 2.61-3.25 ppm, with chemical shifts influenced by the electron-withdrawing effect of the amino nitrogen [15] [13].
The methyl substituent at the C3 position of the pyrazole ring appears as a sharp singlet in the range of 2.16-2.33 ppm [13] [14]. This chemical shift reflects the aromatic environment and the electronic effects of the adjacent nitrogen atoms in the pyrazole ring. The singlet multiplicity confirms the absence of coupling to adjacent protons.
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and electronic environments within the molecule. The C3 carbon of the pyrazole ring resonates in the range of 138.7-151.6 ppm, reflecting the aromatic character and the electron-donating effect of the methyl substituent [8] [4]. The C4 carbon appears at 102.2-108.0 ppm, with chemical shifts influenced by the substitution pattern and tautomeric effects [8] [4].
The C5 carbon bearing the amino substituent exhibits chemical shifts ranging from 142.6-158.6 ppm [8] [4]. This wide range reflects the sensitivity of this carbon to electronic effects and potential tautomeric equilibria. The carbon chemical shifts provide valuable information about the electronic distribution within the pyrazole ring system.
The ethyl group carbons show characteristic resonances with the terminal methyl carbon appearing at 13.5-14.5 ppm and the methylene carbon at 31.8-37.9 ppm [8] [4]. These chemical shifts are typical for ethyl groups attached to nitrogen atoms in heterocyclic systems. The C3 methyl carbon resonates at 12.1-13.9 ppm, consistent with methyl groups attached to aromatic carbon atoms [8] [4].
Two-dimensional NMR techniques provide additional structural information through correlation spectroscopy. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal long-range coupling relationships that confirm the substitution pattern and molecular connectivity [11].
Infrared spectroscopy serves as a powerful analytical technique for characterizing the tautomeric forms of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine, providing direct information about vibrational modes that are sensitive to electronic structure and hydrogen bonding patterns. The IR spectroscopic analysis reveals distinctive absorption bands that enable differentiation between tautomeric species and provide insights into molecular conformation and intermolecular interactions [16] [3].
The N-H stretching vibrations constitute the most diagnostic features for tautomeric identification in pyrazole-5-amine systems. The pyrazole N-H stretch appears as a medium to strong absorption band in the range of 3510-3520 cm⁻¹ [16] [3]. This frequency region is highly sensitive to tautomeric form, with shifts reflecting changes in hydrogen bonding environments and electronic delocalization patterns. The position and intensity of this band provide direct evidence for the preferred tautomeric structure in the solid state and solution.
The amino group N-H stretching vibrations exhibit characteristic patterns that distinguish between different conformational states. The asymmetric N-H stretch of the isobutyl amino group appears at 3464-3489 cm⁻¹ as a weak to medium intensity band [16] [3]. The symmetric N-H stretch occurs at lower frequencies, typically 3379-3397 cm⁻¹, with weak intensity [16] [3]. The frequency separation between asymmetric and symmetric stretches provides information about the degree of amino group pyramidalization and potential intramolecular interactions.
The aromatic C-H stretching vibrations appear in the region of 3097-3137 cm⁻¹ with weak intensity [16] [3]. These bands are relatively insensitive to tautomeric changes but provide confirmation of the aromatic pyrazole structure. The frequencies reflect the electron density distribution within the aromatic system and the electronic effects of substituents.
Table 3: IR Spectroscopic Characteristics of Pyrazole-5-amine Tautomeric Forms
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Tautomer Dependence | Reference |
|---|---|---|---|---|
| N-H stretch (pyrazole) | 3510-3520 | Medium-Strong | Sensitive | [16] [3] |
| N-H stretch (amine, asymmetric) | 3464-3489 | Weak-Medium | Moderate | [16] [3] |
| N-H stretch (amine, symmetric) | 3379-3397 | Weak | Moderate | [16] [3] |
| C-H stretch (aromatic) | 3097-3137 | Weak | Insensitive | [16] [3] |
| C=N stretch (pyrazole) | 1600-1650 | Strong | Highly Sensitive | [16] [17] |
| C=C stretch (pyrazole) | 1553-1558 | Strong | Sensitive | [16] [17] |
| N-H bend (amine) | 1604-1618 | Strong | Sensitive | [16] [3] |
| C-C stretch (ring) | 1477-1485 | Medium | Moderate | [16] [17] |
| N-N stretch | 1185-1199 | Weak | Sensitive | [16] [17] |
| C-N stretch | 1104-1169 | Medium | Moderate | [16] [17] |
| Ring deformation | 620-640 | Strong | Highly Sensitive | [16] [17] |
| N-H out-of-plane bend | 449-503 | Medium | Highly Sensitive | [16] [3] |
| Ring breathing | 300-390 | Weak | Moderate | [16] [3] |
The C=N stretching vibrations of the pyrazole ring system appear as strong absorption bands in the range of 1600-1650 cm⁻¹ [16] [17]. These frequencies are highly sensitive to tautomeric form and electronic structure changes. The intensity and position of C=N stretches provide direct information about the degree of double bond character and electron delocalization within the ring system. Tautomeric shifts can cause frequency changes of 10-20 cm⁻¹, making this region particularly valuable for tautomer identification.
The C=C stretching vibrations of the pyrazole ring occur at 1553-1558 cm⁻¹ with strong intensity [16] [17]. These bands are sensitive to tautomeric changes and provide complementary information to the C=N stretches. The coupling between C=C and C=N stretching modes creates characteristic patterns that serve as fingerprints for specific tautomeric forms.
The N-H bending vibrations of the amino group produce strong absorption bands at 1604-1618 cm⁻¹ [16] [3]. These deformation modes are sensitive to the electronic environment of the amino group and provide information about hydrogen bonding interactions and conformational preferences. The frequency and intensity of these bands change significantly with tautomeric form, making them valuable diagnostic tools.
Ring deformation modes appear as strong absorption bands in the region of 620-640 cm⁻¹ [16] [17]. These vibrations are highly sensitive to tautomeric form and involve collective motions of the entire pyrazole ring system. The frequencies reflect the ring strain and electronic structure, with tautomeric changes causing substantial shifts in this region.
The N-H out-of-plane bending vibrations occur at 449-503 cm⁻¹ with medium intensity [16] [3]. These modes are highly sensitive to tautomeric form and hydrogen bonding environments. The frequencies provide information about the orientation of N-H bonds relative to the ring plane and the strength of intermolecular interactions.
Temperature-dependent IR studies reveal dynamic processes involving tautomeric equilibria and conformational interconversion. Variable temperature measurements show characteristic changes in band positions and intensities that reflect the population distribution between tautomeric forms [16]. Low-temperature studies often reveal the resolution of overlapping bands, providing enhanced discrimination between tautomeric species.
Matrix isolation infrared spectroscopy provides the highest resolution for tautomeric identification by eliminating intermolecular interactions and conformational averaging [3]. Studies of 3(5)-aminopyrazoles in argon and xenon matrices demonstrate clear spectroscopic differences between tautomeric forms, with specific vibrational signatures for each species. The matrix isolation technique enables direct observation of photoinduced tautomerization processes under controlled conditions [3].